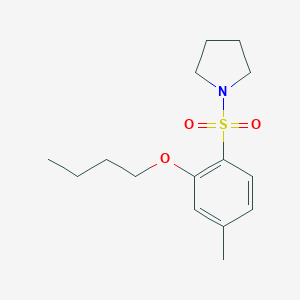
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether, also known as SPP-301, is a synthetic compound that has been extensively studied for its potential use in scientific research. SPP-301 belongs to the class of compounds known as sulfonylphenyl ethers, which have been shown to have a variety of biological activities.
Applications De Recherche Scientifique
2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether has been shown to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, as well as the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether is not fully understood, but it is believed to act by inhibiting the activity of a class of enzymes known as protein kinases. These enzymes play a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, this compound may be able to disrupt the growth and survival of cancer cells, as well as modulate the immune response in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the activity of key signaling pathways involved in cancer cell growth and survival. In inflammatory diseases, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether for lab experiments is its specificity for protein kinases, which allows for the study of specific signaling pathways involved in various cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether. One area of research is to further elucidate the mechanism of action of this compound, particularly with regard to its effects on protein kinases. Additionally, further preclinical studies are needed to determine the efficacy and safety of this compound in animal models of cancer and inflammatory diseases. Finally, the development of more efficient synthesis methods for this compound may enable its use in larger-scale studies and clinical trials.
Méthodes De Synthèse
The synthesis of 2-Isopropyl-4-(1-pyrrolidinylsulfonyl)phenyl propyl ether involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-isopropyl-4-nitrophenyl propyl ether, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The amine is then reacted with pyrrolidine and sulfonyl chloride to give the final product, this compound. The overall yield of this synthesis method is approximately 25%.
Propriétés
Formule moléculaire |
C16H25NO3S |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
1-(3-propan-2-yl-4-propoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-4-11-20-16-8-7-14(12-15(16)13(2)3)21(18,19)17-9-5-6-10-17/h7-8,12-13H,4-6,9-11H2,1-3H3 |
Clé InChI |
UHHYTJHMXAGCPL-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(C)C |
SMILES canonique |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)


